molecular formula C26H24ClN5O2 B12056152 3-{3-[(4-chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide

3-{3-[(4-chlorobenzyl)oxy]phenyl}-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide

Cat. No.: B12056152
M. Wt: 474.0 g/mol
InChI Key: HMTJPAFRQJVFAW-LQKURTRISA-N
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Description

3-{3-[(4-chlorobenzyl)oxy]phenyl}-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide is a complex organic compound with a molecular formula of C26H24ClN5O2 and a molecular weight of 473.966 g/mol . This compound is notable for its unique structure, which includes a pyrazole ring, a chlorobenzyl group, and a dimethylaminophenyl group. It is used in various scientific research applications due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(4-chlorobenzyl)oxy]phenyl}-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorobenzyl chloride with phenol to form 4-chlorobenzyl phenyl ether. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide. The final step involves the condensation of this hydrazide with 4-(dimethylamino)benzaldehyde under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the general principles of organic synthesis, such as maintaining reaction conditions and purifying intermediates, would apply.

Chemical Reactions Analysis

Types of Reactions

3-{3-[(4-chlorobenzyl)oxy]phenyl}-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous ethanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

3-{3-[(4-chlorobenzyl)oxy]phenyl}-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide is used in various scientific research fields:

    Chemistry: As a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{3-[(4-chlorobenzyl)oxy]phenyl}-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is thought to involve inhibition of key enzymes or interference with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{3-[(4-chlorobenzyl)oxy]phenyl}-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H24ClN5O2

Molecular Weight

474.0 g/mol

IUPAC Name

3-[3-[(4-chlorophenyl)methoxy]phenyl]-N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C26H24ClN5O2/c1-32(2)22-12-8-18(9-13-22)16-28-31-26(33)25-15-24(29-30-25)20-4-3-5-23(14-20)34-17-19-6-10-21(27)11-7-19/h3-16H,17H2,1-2H3,(H,29,30)(H,31,33)/b28-16+

InChI Key

HMTJPAFRQJVFAW-LQKURTRISA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC(=CC=C3)OCC4=CC=C(C=C4)Cl

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC(=CC=C3)OCC4=CC=C(C=C4)Cl

Origin of Product

United States

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